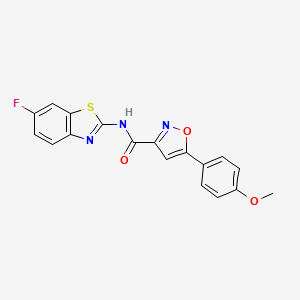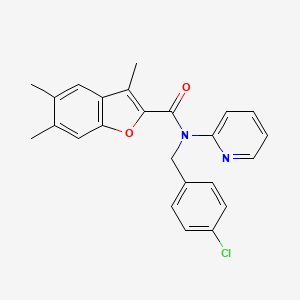![molecular formula C20H17N5O2S B11356942 N-(4-phenyl-1,3-thiazol-2-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B11356942.png)
N-(4-phenyl-1,3-thiazol-2-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-phenyl-1,3-thiazol-2-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide: is a complex organic compound that features a unique combination of thiazole, pyridine, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenyl-1,3-thiazol-2-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Thiazole Ring: Starting with a phenyl-substituted thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a hydrazide with a nitrile oxide, followed by cyclization.
Coupling Reactions: The thiazole and oxadiazole intermediates are then coupled using a suitable linker, such as a butanamide chain, under specific conditions like the presence of a coupling agent (e.g., EDCI or DCC) and a base (e.g., triethylamine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenyl-1,3-thiazol-2-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amides or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-phenyl-1,3-thiazol-2-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: Used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Materials Science:
Mechanism of Action
The mechanism of action of N-(4-phenyl-1,3-thiazol-2-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenyl-1,3-thiazol-2-yl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]butanamide
- N-(4-phenyl-1,3-thiazol-2-yl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]butanamide
Uniqueness
The uniqueness of N-(4-phenyl-1,3-thiazol-2-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activity or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C20H17N5O2S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(4-phenyl-1,3-thiazol-2-yl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C20H17N5O2S/c26-17(23-20-22-16(13-28-20)14-6-2-1-3-7-14)9-4-10-18-24-19(25-27-18)15-8-5-11-21-12-15/h1-3,5-8,11-13H,4,9-10H2,(H,22,23,26) |
InChI Key |
CWUGTGQPACMHPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCC3=NC(=NO3)C4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-{[(furan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11356863.png)
![{1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}(piperidin-1-yl)methanone](/img/structure/B11356866.png)



![[4-(Prop-2-en-1-yloxy)phenyl]{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11356883.png)
![N-(2-chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11356885.png)
![N-(2-chlorophenyl)-5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11356896.png)
![5-(Cyclohexylamino)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11356911.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B11356913.png)
![Ethyl 5-acetyl-4-methyl-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11356930.png)
methanone](/img/structure/B11356932.png)
![5-(4-chlorophenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11356938.png)
